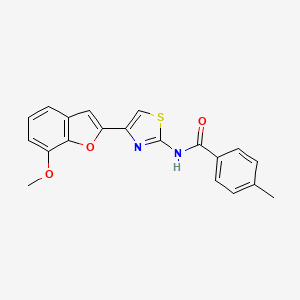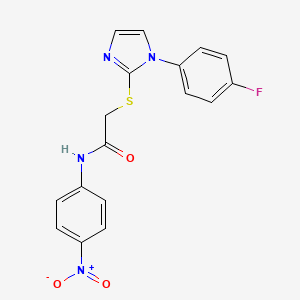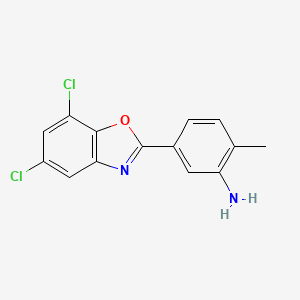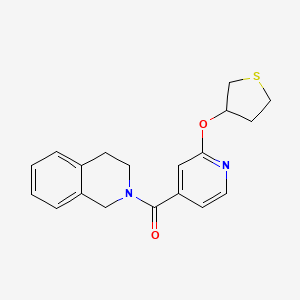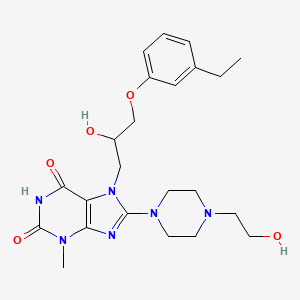
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a complex organic molecule that appears to be a derivative of purine, which is a fundamental component of nucleic acids. It contains a piperazine moiety, which is a common feature in pharmaceuticals, and various functional groups that suggest potential biological activity.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, the synthesis of piperazine-2,5-diones has been achieved through Dieckmann cyclization, which involves the intramolecular condensation of diesters . Additionally, purine-piperazine derivatives have been synthesized using advanced intermediates coupled with carboxylic acid chloride derivatives or isocyanate partners . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives is often characterized by a planar fused ring system, as seen in the related compound 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline . The piperazine ring typically adopts a chair conformation, and the overall geometry of the molecule can influence its biological activity.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including hydrogen bonding and interactions with biological targets. For example, piperazine-2,5-diones have been shown to form hydrogen-bonding networks in their crystalline forms . The presence of functional groups such as hydroxyethyl and ethylphenoxy in the compound suggests potential reactivity and interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine and purine derivatives can be influenced by their molecular structure. For example, the presence of substituents can affect the solubility, crystallinity, and thermal properties of the compounds . The compound's ability to form hydrogen bonds and its conformational flexibility may also impact its physical properties and its interaction with biological systems.
Scientific Research Applications
Synthesis and Cardiovascular Activity
Research has focused on synthesizing derivatives of related purine dione compounds and evaluating their cardiovascular activities, including antiarrhythmic and hypotensive effects. Compounds with certain substituents have shown promising prophylactic antiarrhythmic activity and hypotensive activity, suggesting potential applications in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Theophylline or theobromine derivatives, which share a structural motif with the compound of interest, have been evaluated for antihistaminic activity. Some of these derivatives displayed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential applications in treating allergic reactions (Pascal et al., 1985).
Anti-Mycobacterial Activity
Purine linked piperazine derivatives have been synthesized to target Mycobacterium tuberculosis. These compounds aim to disrupt peptidoglycan biosynthesis, exerting antiproliferative effects. Some analogues demonstrated promising activity against M. tuberculosis, suggesting potential applications in tuberculosis treatment (Konduri et al., 2020).
Antidepressant and Anxiolytic Properties
A new series of purine-2,6-dione derivatives with substitutions at the 7 or 8 positions has been evaluated for potential psychotropic activities by targeting serotonin receptors. Selected derivatives showed antidepressant-like and anxiolytic-like activities in animal models, indicating their potential use in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Luminescent Properties and Photo-Induced Electron Transfer
Studies on naphthalimide derivatives with piperazine substituents, which are structurally related to the compound , have investigated their luminescent properties and potential as pH probes due to their fluorescence response to changes in pH. This suggests possible applications in sensing and imaging technologies (Gan et al., 2003).
properties
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5/c1-3-16-5-4-6-18(13-16)34-15-17(31)14-29-19-20(26(2)23(33)25-21(19)32)24-22(29)28-9-7-27(8-10-28)11-12-30/h4-6,13,17,30-31H,3,7-12,14-15H2,1-2H3,(H,25,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWUQQBZIQEUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)
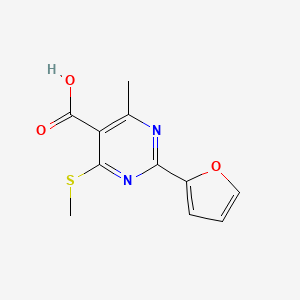

![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2535010.png)
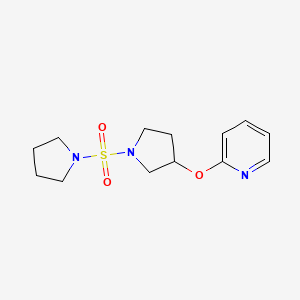
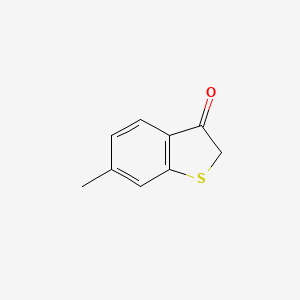
![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2535016.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2535019.png)
